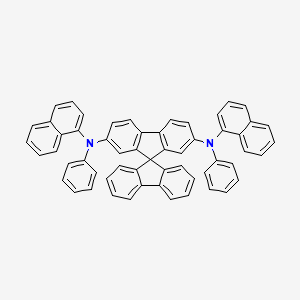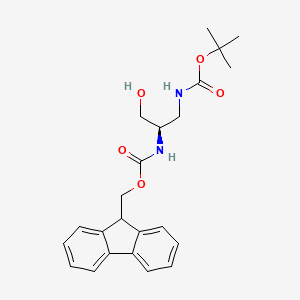![molecular formula C11H25Cl2N3O B1395020 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1219964-38-1](/img/structure/B1395020.png)
2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Analgesic Activity
- Pharmacological Studies : A study showed that dl-Erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, a compound related to 2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride, exhibited significant analgesic activity in experimental animals without significant morphine-like physical dependence liability. Its analgesic potency was about half that of codeine and superior to aminopyrine (Nakamura et al., 1979).
Microbial Studies
- Synthesis and Microbial Activities : Research on related pyridine derivatives indicated that these compounds demonstrated antibacterial and antifungal activities. The study synthesized various derivatives and evaluated their microbial activities, providing insights into the potential uses of these compounds in combating microbial infections (Patel & Agravat, 2007).
Synthesis and Structural Analysis
- Crystal Structures : A study on Aripiprazole, which has a similar piperazinyl structure, revealed detailed molecular structure and conformational forms, providing insights into the hydrogen-bonding capabilities of such compounds. This is crucial for understanding the properties and potential applications of this compound (Tessler & Goldberg, 2006).
Learning and Memory Facilitation
- Effects on Learning and Memory in Mice : A compound synthesized from a similar structure was shown to facilitate learning and memory in mice, as demonstrated in a water maze test. This indicates the potential of related compounds in enhancing cognitive functions (Li Ming-zhu, 2012).
Green Manufacturing Process
- Environmentally Friendly Synthesis : Research on the synthesis of compounds with similar structures highlighted a green process for preparation, emphasizing the importance of environmentally sustainable methods in chemical synthesis (Mahale et al., 2008).
Neuroleptic Activity
- Potential as Neuroleptic Agents : A series of compounds related to this compound were synthesized and evaluated for neuroleptic activity. These compounds, including some with a piperazinyl structure, showed potential as neuroleptic agents, indicating the relevance of this compound in this area (Hino et al., 1988).
Propiedades
IUPAC Name |
2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11;;/h11-12,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGFUKVQBLQDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCN(CC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)

![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)





![[5-[5-(2-Methyl-1,3-thiazol-4-yl)isoxazol-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394960.png)
